molecular formula C9H8O4 B2746181 2-Formyl-4-methoxybenzoic acid CAS No. 60373-42-4

2-Formyl-4-methoxybenzoic acid

Cat. No. B2746181
CAS RN: 60373-42-4
M. Wt: 180.159
InChI Key: WUCJEQDCOQYQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-methoxybenzoic acid is an organic compound with a molecular weight of 180.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H8O4/c1-13-7-2-3-8 (9 (11)12)6 (4-7)5-10/h2-5H,1H3, (H,11,12) . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Bioorthogonal Coupling Reactions

2-Formylphenylboronic acid, related to 2-formyl-4-methoxybenzoic acid, has been combined with 4-hydrazinylbenzoic acid in neutral aqueous solutions to form a stable boron-nitrogen heterocycle. This reaction demonstrates utility in bioorthogonal coupling, especially for protein conjugation under physiologically compatible conditions, showing its potential in biological and chemical synthesis applications (Ozlem Dilek et al., 2015).

Chemical Synthesis of Natural Compounds

The total synthesis of natural compounds, like psoromic acid, a lichen depsidone, highlights the role of this compound derivatives in facilitating selective functionalization and protection in synthetic organic chemistry. This process underscores its importance in the synthesis of complex natural products and pharmaceuticals (T. Sala & M. V. Sargent, 1979).

Cell Viability and Proliferation Assays

Derivatives of this compound have been employed in the development of water-soluble chromogenic indicators for NADH and cell viability assays. These indicators facilitate the study of cell metabolism and proliferation, proving essential in biomedical research and pharmaceutical testing (M. Ishiyama et al., 1997).

Anticancer Agent Synthesis

Research into the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, derived from 2-arylthiazolidine-4-carboxylic acid amides and incorporating this compound derivatives, has led to the development of novel anticancer agents. These compounds have shown significant antiproliferative activity against melanoma and prostate cancer cells, highlighting the compound's utility in medicinal chemistry for cancer treatment (Yan Lu et al., 2009).

Nucleic Acid Research

The use of 3-methoxy-4-phenoxybenzoyl group, akin to the methoxy group in this compound, for the protection of exocyclic amino groups in nucleosides highlights its importance in the synthesis of oligodeoxyribonucleotides. This application is crucial for genetic engineering and molecular biology studies, facilitating the development of new therapeutic agents and research tools (R. Mishra & K. Misra, 1986).

Safety and Hazards

The safety information for 2-Formyl-4-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Formyl-4-methoxybenzoic acid are not mentioned in the available resources, research into similar compounds continues to be of interest. For example, methoxybenzaldehydes, a group of compounds to which this compound belongs, have been studied for their occurrence in plants, their separation methods, medicinal properties, and biosynthesis .

properties

IUPAC Name

2-formyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJEQDCOQYQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.